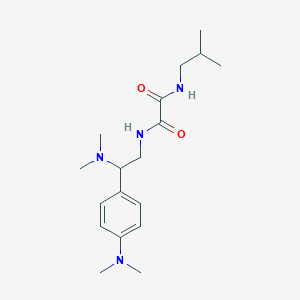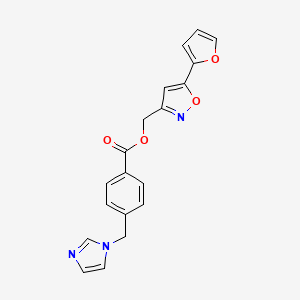
(3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane is an organosilicon compound that features a phenoxy group substituted with bromine and fluorine atoms, and a silicon atom bonded to three isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane typically involves the reaction of 3-bromo-4-fluorophenol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxy group can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The silicon-oxygen bond can be hydrolyzed in the presence of water or aqueous acids/bases, resulting in the formation of silanols and phenols.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted phenoxy-silanes, while oxidation or reduction reactions can produce different oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be explored for its potential as a precursor to bioactive molecules. The presence of bromine and fluorine atoms can enhance the biological activity and metabolic stability of derived compounds, making them suitable for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
Mécanisme D'action
The mechanism by which (3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane exerts its effects depends on its specific application. In chemical reactions, the compound acts as a source of bromine and fluorine atoms, which can participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its phenoxy group and halogen atoms, leading to changes in biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3-Bromo-4-fluorophenoxy)-tri(propan-2-yl)silane include:
- (3-Bromo-4-chlorophenoxy)-tri(propan-2-yl)silane
- (3-Bromo-4-methylphenoxy)-tri(propan-2-yl)silane
- (3-Fluoro-4-bromophenoxy)-tri(propan-2-yl)silane
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of bromine and fluorine atoms on the phenoxy group
Propriétés
IUPAC Name |
(3-bromo-4-fluorophenoxy)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrFOSi/c1-10(2)19(11(3)4,12(5)6)18-13-7-8-15(17)14(16)9-13/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNTYZRHYPGKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2858342.png)
![3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2858343.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2858345.png)
![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2858346.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B2858347.png)

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)
![2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2858352.png)
